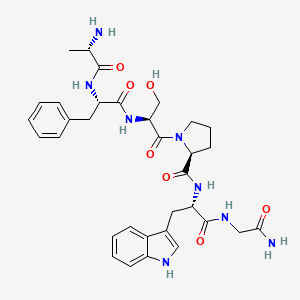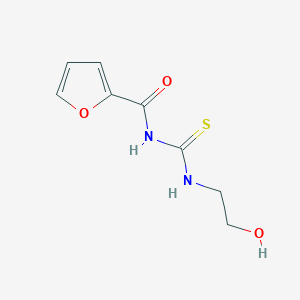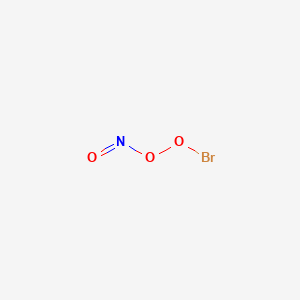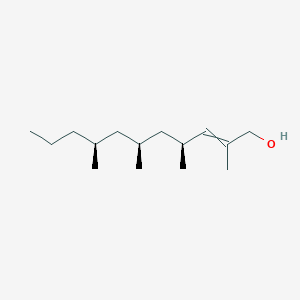
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide is a complex peptide compound with a specific sequence of amino acids. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is composed of a sequence of amino acids, each contributing to its unique properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling of the next amino acid: The next protected amino acid is added to the growing chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for higher yields and purity, often incorporating automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan residue, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the peptide bonds or specific amino acid residues.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as dithiothreitol (DTT) or sodium borohydride.
Substitution: Various reagents depending on the desired substitution, such as acylating agents for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized tryptophan derivatives, while reduction can lead to modified peptide bonds.
科学的研究の応用
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide has several scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular processes and interactions with proteins.
Medicine: Explored for its potential therapeutic effects, including radioprotective properties.
Industry: Utilized in the development of peptide-based materials and pharmaceuticals.
作用機序
The mechanism of action of N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to modulate oxidative stress and mitochondrial membrane integrity, providing protection against radiation-induced apoptosis . The compound enhances antioxidant enzyme activities and protects DNA from damage, contributing to its radioprotective effects.
類似化合物との比較
Similar Compounds
N-Acetyl-L-tryptophan: Known for its neuroprotective and anti-inflammatory properties.
N-Acetyl-L-alanine: Used in various biochemical studies and applications.
N-Acetyl-L-lysine: Investigated for its role in protein acetylation and cellular functions.
Uniqueness
N-Acetyl-L-tryptophyl-L-alanylglycylglycyl-L-lysyl-L-alaninamide is unique due to its specific sequence of amino acids, which imparts distinct properties and functions. Its ability to modulate oxidative stress and protect against radiation-induced damage sets it apart from other similar compounds.
特性
CAS番号 |
189232-63-1 |
|---|---|
分子式 |
C29H43N9O7 |
分子量 |
629.7 g/mol |
IUPAC名 |
(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]acetyl]amino]acetyl]amino]-6-amino-N-[(2S)-1-amino-1-oxopropan-2-yl]hexanamide |
InChI |
InChI=1S/C29H43N9O7/c1-16(26(31)42)35-28(44)22(10-6-7-11-30)38-25(41)15-33-24(40)14-34-27(43)17(2)36-29(45)23(37-18(3)39)12-19-13-32-21-9-5-4-8-20(19)21/h4-5,8-9,13,16-17,22-23,32H,6-7,10-12,14-15,30H2,1-3H3,(H2,31,42)(H,33,40)(H,34,43)(H,35,44)(H,36,45)(H,37,39)(H,38,41)/t16-,17-,22-,23-/m0/s1 |
InChIキー |
XLBJEPZTWFJBDW-DODAUVCRSA-N |
異性体SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C |
正規SMILES |
CC(C(=O)N)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5,8-Methanoimidazo[1,5-A]pyrazine](/img/structure/B14242062.png)
![acetic acid;(1S,2S,4S,5R)-bicyclo[2.2.1]heptane-2,5-diol](/img/structure/B14242063.png)
![Spiro[bicyclo[4.1.0]hepta-2,4-diene-7,2'-[1,3]dioxolane]](/img/structure/B14242070.png)


![N-(4-Oxo-4H-cyclopenta[b]thiophen-5-yl)benzamide](/img/structure/B14242086.png)

![2-[(Prop-2-yn-1-yl)sulfanyl]quinoline](/img/structure/B14242093.png)
![1(2H)-Naphthalenone, 2-[(3-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14242095.png)

![3-[2-(1H-Indol-3-yl)ethyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14242110.png)


![3-{(E)-[(Furan-2-yl)methylidene]amino}aniline](/img/structure/B14242127.png)
